

Herpes Zoster Risk with Upadacitinib: Mechanism & Evidence

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Compound Focus: Upadacitinib

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- FAQ: Why does Upadacitinib increase the risk of herpes zoster?** Upadacitinib is a Janus kinase (JAK) inhibitor that modulates the immune system by interfering with the JAK-STAT signaling pathway. This pathway is crucial for the function of cytokines involved in controlling viral infections [1]. Varicella-zoster virus (VZV), which causes herpes zoster, can reactivate when this specific cell-mediated immunity is suppressed [1] [2]. The inhibition of JAK1-dependent signaling is thought to play a key role in this process.
- FAQ: What is the quantitative evidence for this increased risk?** A 2023 systematic review and network meta-analysis of 47 randomized controlled trials provided a direct comparison of HZ risk across different JAK inhibitors. The analysis included 24,142 patients with immune-mediated inflammatory diseases (IMIDs) such as rheumatoid arthritis (RA), psoriatic arthritis, and inflammatory bowel disease [2]. The table below summarizes the findings for Upadacitinib and other JAK inhibitors, ranked by their associated risk of herpes zoster infection.

JAK Inhibitor	Dosage	Comparative Risk in IMIDs (Network Meta-Analysis)	Ranking of Risk (SUCRA value)
Peficitinib	100 mg QD	Highest risk	Highest
Baricitinib	4 mg QD	Associated with higher risk	High

JAK Inhibitor	Dosage	Comparative Risk in IMIDs (Network Meta-Analysis)	Ranking of Risk (SUCRA value)
Upadacitinib	30 mg QD	Associated with higher risk	High
Tofacitinib	5 mg BID	Associated with higher risk	--
Other JAK inhibitors	Various	No statistically significant difference from placebo	Lower

> **Key Context from the Analysis:** > 1. **Dose Dependency:** The elevated risk for **Upadacitinib** was specifically noted at the **30 mg once-daily** dose [2]. > 2. **Disease Specificity:** The subgroup analysis indicated that the significantly higher incidence for baricitinib 4 mg, peficitinib 100 mg, and **upadacitinib** 30 mg was observed in patients with **Rheumatoid Arthritis (RA)** [2]. > 3. **Class-Wide Issue:** A separate 2024 meta-analysis confirmed that treatment with oral JAK inhibitors as a class is associated with an increased risk of infections, with a notably increased risk of herpes zoster in dermatologic indications [3].

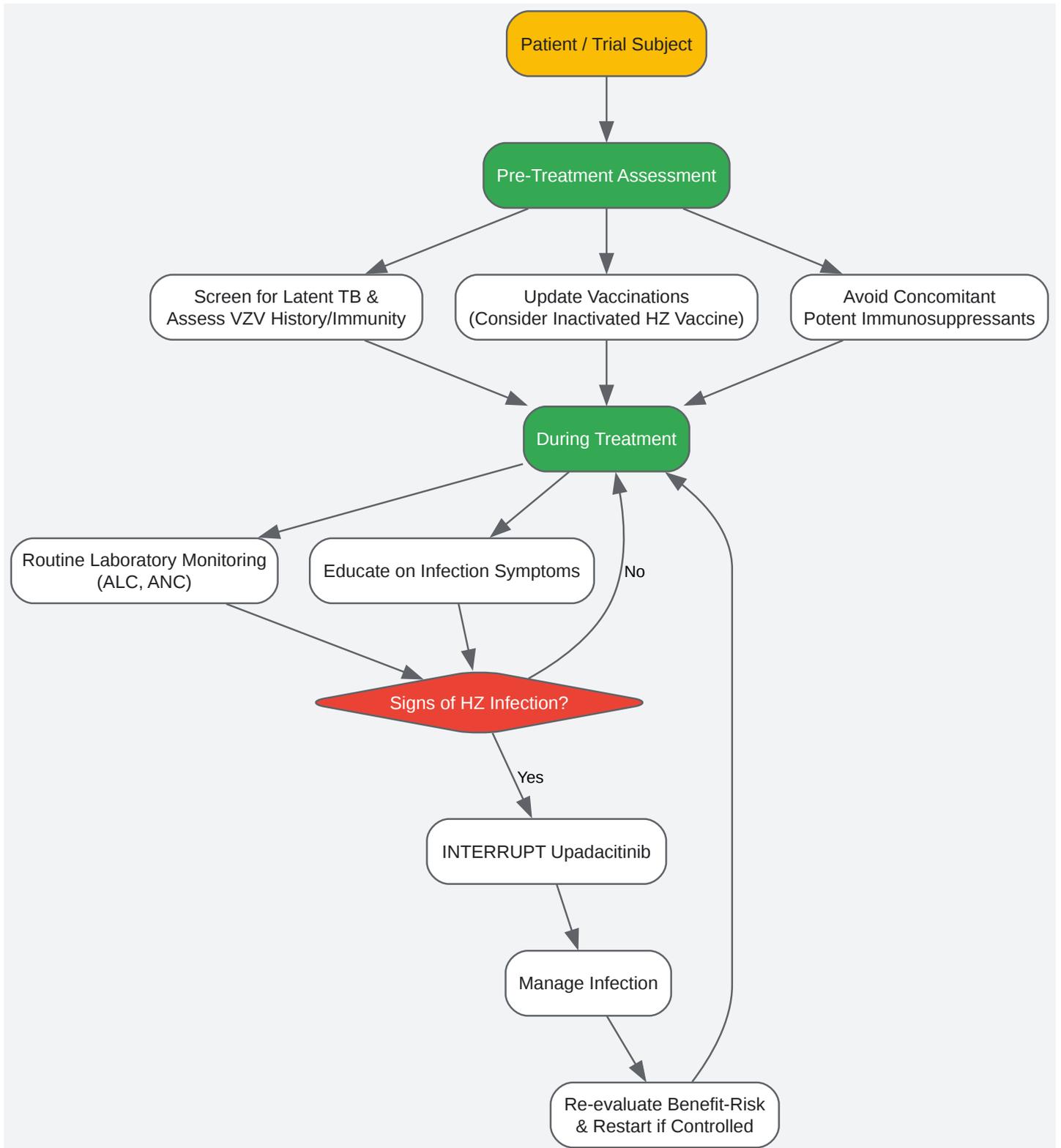
Risk Mitigation Strategies & Experimental Considerations

The following guidelines synthesize clinical recommendations and preclinical considerations for managing HZ risk in the context of drug development and clinical trials.

- **FAQ: What are the key pre-treatment assessments and mitigations?** Before initiating a trial or treatment with **Upadacitinib**, a thorough risk assessment is critical.
 - **Screening for Latent Infection:** It is mandatory to screen patients for latent tuberculosis. While not always explicitly required for VZV, assessing the patient's history of chickenpox or shingles and VZV immunity status is a prudent step [4] [5].
 - **Vaccination:** Update immunizations according to current guidelines prior to starting therapy. The inactivated HZ vaccine (Shingrix) should be strongly considered for appropriate candidates to reduce the risk of reactivation [4] [5].
 - **Avoid High-Risk Combinations:** Using **Upadacitinib** concomitantly with other potent immunosuppressants, such as **azathioprine**, is not recommended, as this combination can dramatically increase the risk of serious infections [6] [4] [5].

- **FAQ: How should we monitor patients in clinical trials?** Vigilant monitoring during treatment is essential for patient safety and data integrity.
 - **Educate on Symptoms:** Inform trial participants to report any signs of infection immediately, including new-onset skin rashes, blisters, pain, fever, or chills [6].
 - **Protocol for Active Infection:** The study protocol should clearly state that treatment with **Upadacitinib** must be interrupted if a serious infection, including HZ, develops. Therapy can be resumed only after the infection is controlled [6] [5].
 - **Laboratory Monitoring:** Regularly monitor blood counts, as **Upadacitinib** can cause lymphopenia and neutropenia, which may increase infection risk. The drug should not be initiated in patients with an absolute lymphocyte count (ALC) <500 cells/mm³ or an absolute neutrophil count (ANC) <1000 cells/mm³ [5].
- **FAQ: What are the key protocol considerations for trial design?** When designing clinical trials, specific factors can influence the observed HZ risk.
 - **Dosage Selection:** Given the dose-dependent relationship of HZ risk, carefully consider the benefit-risk profile of higher doses (e.g., 30 mg) in your trial population [2].
 - **Patient Population:** Be aware that the underlying disease (e.g., RA vs. other IMiDs) and patient demographics (e.g., age, region) can affect the baseline and treatment-associated HZ risk. Stratification or subgroup analysis may be necessary [2].
 - **Concomitant Medications:** Strictly control and document the use of concomitant medications, particularly other immunosuppressants, as they are a major confounding variable for infection risk [6].

The following diagram outlines the core risk mitigation workflow, integrating the strategies above into a logical sequence for trial management.



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Experimental Protocols for Research & Development

For researchers investigating the mechanisms or mitigations of HZ risk, the following outlines a core methodological approach.

- **Protocol: Framework for a Preclinical Investigation of JAKi and Viral Reactivation** This protocol provides a high-level framework for studying the mechanisms of VZV reactivation in the context of JAK inhibition.
 - **In Vitro Model Establishment:**
 - **Cell Culture:** Utilize human neuronal cell lines or primary human dorsal root ganglion (DRG) neurons to model VZV latency. Establish a quiescently infected culture system.
 - **JAK Inhibitor Application:** Treat the latent infection model with **Upadacitinib** and comparator JAK inhibitors (e.g., selective JAK2, JAK3 inhibitors) across a range of clinically relevant concentrations.
 - **Endpoint Analysis:**
 - **Molecular Markers of Reactivation:** Employ quantitative PCR (qPCR) to measure viral DNA copies and RT-qPCR to assess viral immediate-early gene transcription (e.g., ORF63) as primary indicators of reactivation.
 - **Immunofluorescence:** Use immunofluorescence staining for viral proteins (e.g., ORF62) to visually confirm viral protein synthesis and lytic replication.
 - **Pathway Analysis:** Perform western blot or phospho-STAT assays to confirm target engagement of **Upadacitinib** and analyze the specific downstream effects on JAK-STAT pathways in the neuronal model [1].
 - **Data Interpretation:**
 - Compare the reactivation potential of different JAK inhibitors.
 - Correlate the degree of JAK1 inhibition with the rate of viral reactivation to establish a mechanism-based risk profile.

I hope this technical guide provides a solid foundation for your research and development activities.

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